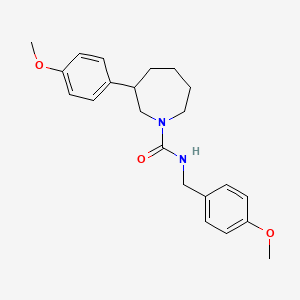

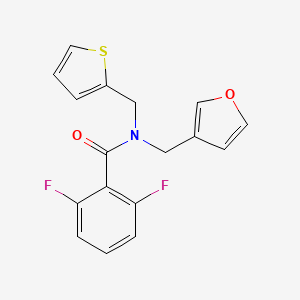

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, also known as AZD4901, is a novel small molecule that has been developed as a selective and potent antagonist of the G protein-coupled estrogen receptor 1 (GPER). GPER is a transmembrane receptor that is expressed in many tissues and has been implicated in a variety of physiological and pathological processes, including cancer, cardiovascular disease, and inflammation.

Applications De Recherche Scientifique

Synthesis of Antiepileptic Drugs

One significant application of N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide analogs is in the synthesis of antiepileptic drugs, such as rufinamide. A novel approach to rufinamide synthesis involves a one-pot reaction using a solventless, metal-free catalysis. This method presents an efficient synthesis route, generating less waste and employing less toxic reagents compared to traditional methods, highlighting the compound's role in advancing pharmaceutical manufacturing processes (Bonacorso et al., 2015).

Chemical Synthesis Methodologies

The compound and its derivatives serve as vital intermediates in chemical synthesis, offering innovative approaches to protecting group strategies and compound derivatization. For instance, its application in the protection of amidinonaphthol showcases its utility in facilitating the multiparallel solution phase synthesis of substituted benzamidines. The ease of introducing and subsequently removing the 4-methoxybenzyloxycarbonyl group underscores its importance in complex chemical syntheses (Bailey et al., 1999).

Advancements in Carboxamide Protecting Groups

Another crucial application is the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB). This protecting group can be removed under mild conditions, demonstrating the versatility of this compound derivatives in synthetic chemistry. The SiMB group facilitates the synthesis of complex and acid-sensitive molecules, offering a broad range of applications in pharmaceutical and organic chemistry (Muranaka et al., 2011).

Cytotoxicity and Pharmaceutical Applications

Derivatives of this compound have also been evaluated for their cytotoxicity against cancer cell lines, such as in the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate potential therapeutic applications, indicating the broader pharmaceutical relevance of the compound beyond its role in antiepileptic drug synthesis (Hassan et al., 2014).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-10-6-17(7-11-20)15-23-22(25)24-14-4-3-5-19(16-24)18-8-12-21(27-2)13-9-18/h6-13,19H,3-5,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQXTYFBPVVBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)

![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)

![(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2777563.png)

![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)

![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)